1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The butynyl group can be introduced via Sonogashira coupling, using a palladium catalyst and a copper co-catalyst.
- Typical conditions involve the use of an alkyne and an aryl halide in the presence of a base such as triethylamine.
Urea Formation:
- The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
- This step is usually carried out under mild conditions to avoid decomposition of sensitive functional groups.
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general principles of scaling up laboratory procedures apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of intermediates through efficient purification techniques.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction can occur at the urea group or the alkyne linker, potentially yielding amine or alkane derivatives.
- Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
-
Substitution:
- The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
- Reagents like nitric acid or halogens in the presence of a Lewis acid catalyst are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid, halogens with Lewis acid catalysts.
Major Products:
- Oxidation products include isoquinoline derivatives.
- Reduction products include amine or alkane derivatives.
- Substitution products vary depending on the substituent introduced.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea typically involves multiple steps:
-
Formation of the Dihydroisoquinoline Core:
- Starting from a suitable aromatic precursor, the dihydroisoquinoline core can be synthesized through Pictet-Spengler cyclization.
- Reaction conditions often include acidic catalysts and moderate temperatures to facilitate ring closure.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Serves as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential therapeutic agent due to its structural similarity to known pharmacophores.
- Explored for its activity against specific biological targets.
Industry:
- May be used in the development of new materials with specific properties.
- Potential applications in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
- Examples include This compound analogs with different substituents on the aromatic rings or variations in the linker structure.
1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea: can be compared to other urea derivatives and dihydroisoquinoline-containing compounds.
Uniqueness:
- The combination of a dihydroisoquinoline moiety, a butynyl linker, and a dimethoxyphenyl urea group makes this compound unique.
- Its structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-(2,4-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-19-9-10-20(21(15-19)28-2)24-22(26)23-12-5-6-13-25-14-11-17-7-3-4-8-18(17)16-25/h3-4,7-10,15H,11-14,16H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTHRJALWUPPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.